N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide
Description
Properties
CAS No. |
920537-54-8 |
|---|---|
Molecular Formula |
C17H14BrNO2 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C17H14BrNO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
InChI Key |
UHWWETHQSGJMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzofuran-3-ylethyl Intermediate
- Starting Materials: Salicylaldehyde derivatives and ethyl bromoacetate are commonly used to construct the benzofuran ring system.
- Method: A typical approach involves the cyclization of salicylaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate in acetonitrile, yielding ethyl benzofuran-2-carboxylate intermediates.
- Further Transformation: The ester is then converted to the corresponding hydrazide or amine derivative by refluxing with hydrazine hydrate or other nucleophiles in ethanol, preparing it for subsequent coupling.
Preparation of 2-Bromobenzamide
- Starting Material: 2-Bromobenzoic acid or its derivatives.
- Method: Conversion of 2-bromobenzoic acid to 2-bromobenzoyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ammonia or amines to form 2-bromobenzamide.
- Alternative: Direct amidation of 2-bromobenzoic acid with ammonia under dehydrating conditions can also be employed.
Coupling to Form this compound
- Amide Bond Formation: The key step is the coupling of the benzofuran-3-ylethyl amine (or hydrazide) with 2-bromobenzoyl chloride or activated 2-bromobenzoic acid derivatives.
- Coupling Agents: Commonly used reagents include carbodiimides such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of catalytic amounts of DMAP (4-dimethylaminopyridine) to facilitate amide bond formation.
- Solvents: Typical solvents are dichloromethane, tetrahydrofuran, or dimethylformamide.
- Reaction Conditions: The reaction is usually carried out at low temperatures (0°C to room temperature) to control reactivity and minimize side reactions.
Data Table: Summary of Key Preparation Steps
Research Findings and Notes
- The amide coupling step is critical and can be optimized by varying coupling agents and solvents to improve yield and purity.
- Bromination steps require careful control to avoid polybromination or side reactions; NBS is preferred for selective bromination.
- Characterization of intermediates and final products is typically confirmed by IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis to ensure structural integrity.
- Alternative synthetic routes involving hydrazide intermediates and Vilsmeier-Haack formylation provide flexibility in modifying the benzofuran moiety for derivative synthesis.
- Catalytic hydrogenation methods can be employed for saturation or stereochemical control in related benzofuran derivatives, which may be useful in analog synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the benzofuran ring .
Scientific Research Applications
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in heterocyclic substituents or bromine positioning (Table 1):
Key Observations :
Physicochemical Properties
- Melting Points: Brominated benzofuran derivatives (e.g., 1-(1-benzofuran-5-yl)-2-bromoethanone) exhibit melting points of 77–79°C, suggesting solid-state stability .
- Solubility : Benzimidazole analogs (C₁₆H₁₄BrN₃O) may have higher aqueous solubility due to hydrogen-bonding capacity, whereas benzofuran derivatives are more lipophilic .
- Molecular Weight : All analogs cluster near 344–357 g/mol, aligning with Lipinski’s rule for drug-likeness.
Biological Activity
N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to inflammation and cancer progression.
- Receptor Binding : It may interact with various receptors, modulating their activity and influencing cellular responses.
- Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, which may contribute to their therapeutic efficacy.
Biological Activities
Research indicates that compounds containing benzofuran structures often exhibit diverse biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Similar benzofuran derivatives have demonstrated antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on a series of benzofuran derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound effectively reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key factors include:
- Absorption : The compound's lipophilicity may influence its absorption rate.
- Distribution : Its distribution in biological tissues can affect efficacy and safety profiles.
- Metabolism : Investigations into metabolic pathways will help determine potential interactions with other drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
